molecular formula C16H17NOS B11504581 N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B11504581
M. Wt: 271.4 g/mol
InChI Key: JTKJSUDRYFMQDG-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing heterocycle, and a carboxamide group attached to the benzothiophene ring. The compound also features a 2-methylphenyl group, which adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the reaction of 2-methylphenylamine with 4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzothiophene ring.

Scientific Research Applications

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylphenyl)-N′-(2-methylphenyl)thiourea: This compound shares the 2-methylphenyl group but has a thiourea instead of a carboxamide group.

    N-(2-Methylphenyl)phthalimide: Similar in having the 2-methylphenyl group, but with a phthalimide structure.

Uniqueness

N-(2-Methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its benzothiophene ring system combined with a carboxamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C16H17NOS/c1-11-6-2-5-9-14(11)17-16(18)15-13-8-4-3-7-12(13)10-19-15/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,17,18)

InChI Key

JTKJSUDRYFMQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCCC3=CS2

Origin of Product

United States

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